Creatine hydrochloride

Vue d'ensemble

Description

Creatine Hydrochloride (HCL) is a form of creatine, a substance found naturally in muscle cells . It helps your muscles produce energy during heavy lifting or high-intensity exercise . Athletes often take creatine supplements to enhance strength and improve performance . Creatine HCL is a soluble form of creatine, so you get the benefits of creatine without the bloating .

Synthesis Analysis

Creatine is synthesized in the kidney, liver, and pancreas from L-arginine, glycine, and L-methionine . About half of your body’s creatine stores come from the food you eat, especially red meat and seafood . The rest is made in your liver and kidneys from amino acids .

Molecular Structure Analysis

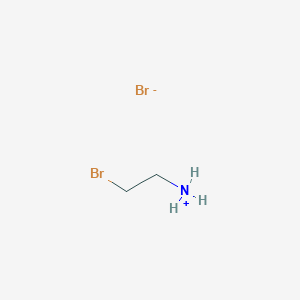

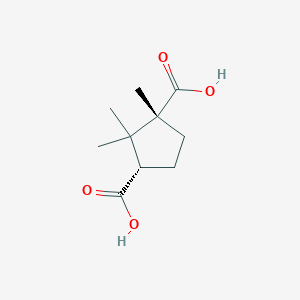

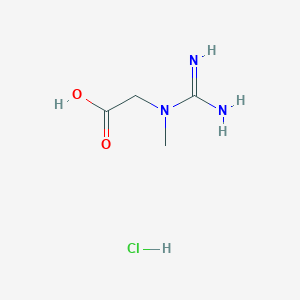

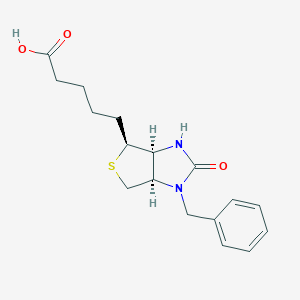

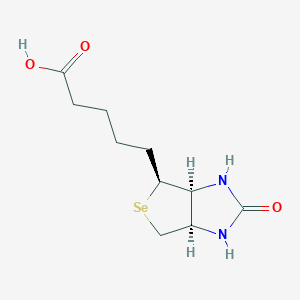

The molecular formula of Creatine Hydrochloride is C4H10ClN3O2 . The average mass is 167.594 Da and the monoisotopic mass is 167.046158 Da .

Chemical Reactions Analysis

Creatine shares many similarities with amino acids, important compounds in the body that help build protein . In the muscles, a fraction of the total creatine binds to phosphate, forming creatine phosphate . This is a form of stored energy in the cells, helping your body produce more of a high-energy molecule called adenosine triphosphate (ATP) .

Physical And Chemical Properties Analysis

Creatine is found mostly in your body’s muscles as well as in the brain . Most people get creatine through seafood and red meat . The body’s liver, pancreas, and kidneys also can make about 1 gram of creatine per day .

Applications De Recherche Scientifique

Exercise Performance and Recovery

Creatine HCl is among the most well-studied and effective supplements for improving exercise performance . It mainly increases energy availability during high-intensity activity . More specifically, improvements in maximal power and strength, anaerobic capacity, and work performance during repetitive sprint performance are commonly reported .

Muscle Mass Enhancement

Creatine supplementation is very popular among athletes and exercising individuals for improving muscle mass . It’s relatively well tolerated, especially at recommended dosages .

Aging and Patient Populations

Accumulating evidence suggests that creatine supplementation produces a variety of beneficial effects in older and patient populations . It can improve cognition and memory, especially in older adults or during times of metabolic stress (i.e., sleep deprivation) .

Neuroprotection

There is emerging interest regarding the potential beneficial effects of creatine supplementation on indices of brain health and function . Long-term high-dosage creatine supplementation increases brain creatine stores .

Traumatic Brain Injury Recovery

Creatine supplementation improves aspects of recovery from traumatic brain injury in children . It has shown promise for improving health outcome measures associated with muscular dystrophy .

Mental Health

Creatine has the potential to reduce symptoms of depression and anxiety . It may also provide cognitive and mental health benefits in some contexts .

Skin Health

Early research suggests that a cream containing creatine and other ingredients applied to the face every day for six weeks might reduce skin sag and wrinkles in men . Another study suggests that a cream containing creatine and folic acid improves sun damage and reduces wrinkles .

Mécanisme D'action

Target of Action

Creatine HCl primarily targets Creatine Kinase enzymes, including the M-type, U-type (mitochondrial), and B-type . These enzymes play a crucial role in energy metabolism in tissues with high and fluctuating energy demands, such as skeletal muscle, heart, and brain .

Mode of Action

Creatine HCl interacts with its targets through a process where a fraction of the total creatine binds to phosphate, forming creatine phosphate . This reaction is catalyzed by creatine kinase, resulting in phosphocreatine (PCr) . Phosphocreatine then binds with adenosine diphosphate (ADP) to convert it back to ATP (adenosine triphosphate), an important cellular energy source for short-term ATP needs prior to oxidative phosphorylation .

Biochemical Pathways

The primary biochemical pathway affected by Creatine HCl is the creatine kinase–phosphocreatine circuit . This system mediates the stoichiometric transphosphorylation of phosphate from mitochondrial or glycolytic ATP to phosphocreatine, which is then used by creatine kinase to maintain high local ATP:ADP ratios . This process is crucial for energy homeostasis in cells.

Pharmacokinetics

Creatine HCl has been marketed as a more bioavailable source of creatine than Creatine Monohydrate . The addition of hydrochloric acid to creatine is expected to decrease pH and improve solubility , potentially requiring a smaller dose than other forms . Creatine has a fairly short elimination half-life, averaging just less than 3 hours .

Result of Action

The action of Creatine HCl at the molecular and cellular level results in an increased availability of ATP, the primary energy currency of cells . This can lead to improved muscle mass, performance, and recovery . Additionally, creatine supplementation may have neuroprotective and cardioprotective actions .

Action Environment

Environmental factors can influence the action of Creatine HCl. Furthermore, when creatine is mixed with protein and sugar at high temperatures (above 148 °C), the resulting reaction produces carcinogenic heterocyclic amines .

Safety and Hazards

Propriétés

IUPAC Name |

2-[carbamimidoyl(methyl)amino]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2.ClH/c1-7(4(5)6)2-3(8)9;/h2H2,1H3,(H3,5,6)(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOAYHVIVJYHKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50937776 | |

| Record name | N-Carbamimidoyl-N-methylglycine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Creatine hydrochloride | |

CAS RN |

17050-09-8 | |

| Record name | Creatine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017050098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Carbamimidoyl-N-methylglycine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[carbamimidoyl(methyl)amino]acetic acid;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CREATINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/429W5UKC8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Creatine HCl exert its effects on the body?

A1: Creatine, in both monohydrate and hydrochloride forms, primarily functions by increasing phosphocreatine stores in muscles. [] Phosphocreatine plays a crucial role in the rapid regeneration of adenosine triphosphate (ATP), the primary energy currency of cells. This enhanced ATP availability can lead to improvements in high-intensity exercise performance, strength, and muscle mass. []

Q2: What is the chemical structure of Creatine HCl?

A2: Creatine HCl is a salt formed by the reaction of creatine with hydrochloric acid.

Q3: Is there any research on the stability of Creatine HCl under various conditions?

A3: While specific studies on Creatine HCl's stability under various conditions are limited in the provided research, one study indicates that Creatine HCl possesses higher aqueous solubility compared to creatine monohydrate. [] This suggests potential advantages in formulation and absorption. Further research is needed to fully characterize its stability profile.

Q4: Are there any differences in gastrointestinal tolerance between the two forms?

A4: While anecdotal evidence suggests potential benefits of Creatine HCl in terms of gastrointestinal comfort, research directly comparing gastrointestinal tolerance between the two forms is limited.

Q5: Are there specific formulation strategies employed to improve the bioavailability of Creatine HCl?

A6: One study describes an oral creatine formulation incorporating soluble Creatine HCl and polyethylene glycol, coated with an enteric coating. [] This formulation aims to enhance uptake in the skeletal system. The polyethylene glycol, with specific molecular weight ranges, is hypothesized to contribute to improved solubility and absorption.

Q6: What is the current understanding of the safety profile of Creatine HCl?

A6: While considered generally safe for short-term use, more research is needed to fully understand the long-term safety profile of Creatine HCl.

Q7: What are some promising areas for future research on Creatine HCl?

A7: Several research avenues warrant further exploration:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-Chloro-[1,1'-biphenyl]-2-amine](/img/structure/B196108.png)